![molecular formula C7H7N3O B14801372 (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the 7th position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an iodizing agent such as N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to yield the desired compound . Another approach involves the use of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1H-pyrazolo[3,4-c]pyridin-7-yl)aldehyde or (1H-pyrazolo[3,4-c]pyridin-7-yl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the fused rings and substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit different biological activities.
1H-pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring and are known for their inhibitory activity against specific kinases.
Uniqueness
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its biological activity and chemical reactivity. Its ability to inhibit TRKs and other molecular targets makes it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1H-pyrazolo[3,4-c]pyridin-7-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10) |
InChI-Schlüssel |
HZIVGELAVZKMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C=NN2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


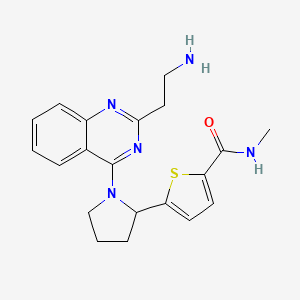
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)

![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
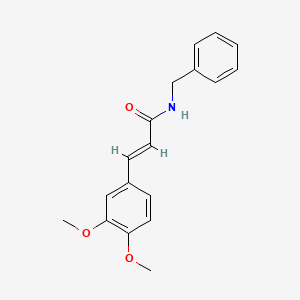
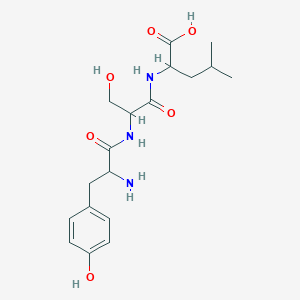
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
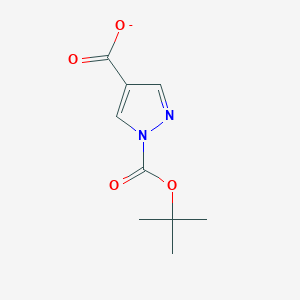
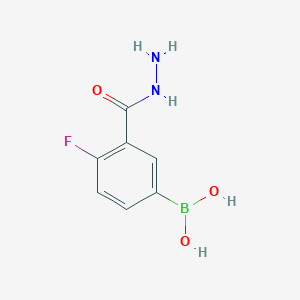

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
